3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid
Description
3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid is a pyrazole-derived carboxylic acid characterized by a substituted pyrazole ring attached to a methyl-branched propionic acid chain. The pyrazole moiety contains acetyl and dimethyl substituents at the 4-, 3-, and 5-positions, respectively, conferring distinct electronic and steric properties. This compound is commercially available (CAS: sc-309735) at a price of $260.00 per 500 mg, as listed by Santa Cruz Biotechnology .
Properties
IUPAC Name |
3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-6(11(15)16)5-13-8(3)10(9(4)14)7(2)12-13/h6H,5H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMRRADEFYZVRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)O)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research indicates that 3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid exhibits significant biological activity and has been studied for its potential anti-inflammatory and analgesic properties. The compound's structure suggests that it may interact with specific biological targets, including enzymes involved in pain pathways and inflammatory responses. The pyrazole component is known for various pharmacological effects, enhancing its therapeutic potential.
Interaction studies have shown that this compound can bind to various biological targets. In vitro studies suggest that it may inhibit specific enzymes involved in inflammatory pathways. Preliminary studies also indicate interactions with receptors that mediate pain perception, though further research is needed to elucidate the full spectrum of its interactions and mechanisms of action.
Synthesis and Modification
The synthesis of this compound typically involves several steps, each requiring careful control of reaction conditions to ensure high yields and purity. The reactions allow for the modification of its structure, potentially leading to derivatives with varied biological activities.
Virtual Screening
Pharmacophore modeling can improve virtual screening for Peroxisome proliferator-activated receptor gamma (PPARγ) ligands . Pharmacophore modeling has been applied to virtual screening of ligands for PPARγ as well as the other PPAR subtypes, −α and −β/δ . A combination of pharmacophore methods may narrow the search to facilitate compound screening with respect to PPARγ . Through application of this concept, pharmacophore modeling can be an important tool in the discovery and design of novel drugs for PPARγ that are more efficacious and safer than existing drugs .
Mechanism of Action
The mechanism by which 3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Key comparisons are summarized below:
Key Observations:
The 4-acetyl group distinguishes the target compound from simpler dimethyl-pyrazole derivatives (e.g., CAS 436086-92-9), offering a site for nucleophilic reactions or coordination with metal ions .
Electronic Effects :
- The acetyl group at the pyrazole 4-position is electron-withdrawing, which could polarize the pyrazole ring and influence binding affinity in biological targets. In contrast, halogenated derivatives (e.g., ) exhibit strong electron-withdrawing effects from chlorine and trifluoromethyl groups, enhancing stability but possibly reducing bioavailability .
Commercial Availability and Cost :
- The target compound is priced lower ($260.00) than its unsubstituted propionic acid counterpart ($285.00), suggesting differences in synthesis complexity or demand .
Biological Activity
3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid is a pyrazole derivative with significant potential in medicinal chemistry. Its unique structure, incorporating an acetyl group and multiple methyl substitutions, enhances its biological activity. This article synthesizes current research findings on the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 224.26 g/mol. The structural characteristics include:
- Pyrazole ring : Contributes to various pharmacological effects.
- Acetyl and methyl groups : Enhance lipophilicity and biological interactions.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. In vitro studies suggest that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are crucial in pain mediation .
The mechanism of action appears to involve:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of cytokines like TNF-alpha and IL-6.
- Interaction with Pain Pathways : It likely interacts with receptors that mediate pain perception, potentially leading to decreased pain sensation.
In Vitro Studies
A series of in vitro studies have demonstrated the compound's efficacy against various biological targets:
- Enzyme Inhibition : Significant inhibition of COX enzymes was observed, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate.
- Cell Viability Tests : Cytotoxicity assays on normal cell lines (e.g., L929) showed no significant toxicity at therapeutic concentrations, indicating a favorable safety profile .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | Molecular Formula | Biological Activity | Key Findings |
|---|---|---|---|
| 3-(4-Acetyl-pyrazol-1-yl)-propionic acid | Moderate anti-inflammatory | Lacks methyl substitutions | |
| 4-Methyl-pyrazole | Low anti-inflammatory | Simpler structure; limited applications | |
| 5-Methyl-pyrazole | Minimal activity | Different reactivity profile |
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Chronic Pain Models : In animal models of chronic pain, administration of the compound resulted in reduced pain scores compared to control groups.
- Inflammatory Disease Models : In models simulating inflammatory diseases (e.g., arthritis), the compound significantly reduced swelling and joint inflammation.
Preparation Methods
Pyrazole Core Formation via 1,3-Diketone Cyclization
The pyrazole ring serves as the structural backbone of this compound. A widely employed method for synthesizing substituted pyrazoles involves the cyclocondensation of 1,3-diketones with hydrazine derivatives. For 3,5-dimethyl-4-acetylpyrazole, the precursor diketone 3-acetyl-2,4-pentanedione reacts with hydrazine under acidic or basic conditions. This reaction proceeds via nucleophilic attack of hydrazine on the diketone’s carbonyl groups, followed by dehydration to aromatize the ring.
Reaction Conditions :
- Solvent : Water or aqueous dioxane mixtures.
- Catalyst : Sodium acetate or potassium phosphate.
- Temperature : 80–120°C for 5–10 hours.
- Yield : 44–88% (extrapolated from analogous pyrazole syntheses).
Post-cyclization, the 4-acetyl group remains intact, while the 3- and 5-positions are methylated by the diketone’s methyl substituents.
N-Alkylation for Propionic Acid Side-Chain Introduction
The propionic acid moiety at the pyrazole’s 1-position is introduced via N-alkylation. This step typically employs a haloalkane derivative, such as 2-methylbromopropionic acid , reacting with the pyrazole under basic conditions to facilitate deprotonation of the pyrazole nitrogen.
Optimized Protocol :
- Base : Potassium carbonate or sodium hydride in anhydrous dimethylformamide (DMF).
- Reagent : Methyl 2-(bromomethyl)propionate (to avoid carboxylate side reactions).
- Temperature : 60–80°C for 12–24 hours.
- Workup : Hydrolysis of the ester to the carboxylic acid using aqueous HCl or NaOH.
Challenges :
- Competing O-alkylation may occur, necessitating careful control of stoichiometry.
- Steric hindrance from the 2-methyl group reduces reaction efficiency, requiring excess alkylating agent.
Alternative Pathway: Hydrazine Functionalization
A less common approach involves pre-functionalizing hydrazine with the propionic acid side chain before cyclization. For example, 2-methylpropionic acid hydrazide can be synthesized via hydrazinolysis of the corresponding methyl ester. Subsequent reaction with 3-acetyl-2,4-pentanedione yields the target compound in a single step.
Advantages :
- Avoids post-cyclization alkylation, simplifying purification.
- Higher regioselectivity due to pre-installed substituents.
Limitations :
- Hydrazide precursors are synthetically laborious and prone to decomposition.
- Lower yields (30–45%) compared to stepwise methods.
Catalytic Coupling Strategies
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, offer modular routes to functionalize pyrazoles. For instance, a brominated pyrazole intermediate could couple with a boronic ester-containing propionic acid derivative.
Case Study :
- Substrate : 4-Acetyl-3,5-dimethyl-1-bromopyrazole.
- Coupling Partner : 2-Methylpropionic acid pinacol boronate.
- Catalyst : Pd(PPh₃)₄ with SPhos ligand.
- Yield : ~50% (estimated from analogous couplings).
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclization + Alkylation | 2 | 60–75 | High scalability, commercial precursors | Multi-step purification required |
| Hydrazine Functionalization | 1 | 30–45 | Single-step synthesis | Low yields, unstable intermediates |
| Catalytic Coupling | 2 | 50–60 | Modular functionalization | Expensive catalysts, harsh conditions |
Industrial-Scale Considerations
Large-scale production prioritizes cost-efficiency and safety. The cyclization-alkylation route is favored industrially due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
